3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H14O3 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-benzyl-4-hydroxy-8-methylchromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-11-6-5-9-13-15(18)14(17(19)20-16(11)13)10-12-7-3-2-4-8-12/h2-9,18H,10H2,1H3 |
InChI Key |
SSZQKNVBXDEFPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
Limitations:
-
Requires stringent temperature control to avoid side reactions.
-
Post-synthetic modifications (e.g., Fries rearrangement) are often needed to introduce the 8-methyl group.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction rates and yields by enabling rapid heating. This method is particularly effective for introducing the benzyl group at the 3-position.
Protocol:
Advantages:
Bismuth nitrate pentahydrate serves as a Lewis acid catalyst for Mannich-type reactions, enabling the introduction of diethylamino and benzyl groups.
Procedure:
Key Features:
Mechanochemical Synthesis
Ball milling avoids solvents, aligning with green chemistry principles.
Methodology:
Benefits:
Green Synthesis Using Biogenic ZnO Nanoparticles
ZnO nanoparticles derived from plant extracts catalyze three-component reactions under mild conditions.
Steps:
Advantages:
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Time | Yield | Key Advantage |
|---|---|---|---|---|---|
| Pechmann Condensation | H₂SO₄ | None | 4–6 hours | 70–80% | Established protocol |
| Microwave-Assisted | L-Proline | Solvent-free | 10–15 min | 82–87% | Rapid synthesis |
| Bi(NO₃)₃·5H₂O Catalysis | Bi(NO₃)₃·5H₂O | Water | 3–4 hours | 89–92% | High regioselectivity |
| Mechanochemical | MsOH | None | 2 hours | 75–80% | Solvent-free |
| Biogenic ZnO NPs | ZnO NPs | Water | 1–2 hours | 95–98% | Eco-friendly, high yield |
Critical Factors Influencing Yield and Purity
-
Substituent Position : The 8-methyl group is best introduced via Fries rearrangement post-Pechmann condensation.
-
Catalyst Loading : Excess Bi(NO₃)₃·5H₂O (>15 mol%) leads to decomposition, reducing yield.
-
Solvent Choice : Aqueous ethanol improves solubility of intermediates in microwave-assisted reactions .
Chemical Reactions Analysis
Pechmann Condensation
The Pechmann condensation reaction is a cornerstone method for synthesizing coumarin derivatives. For 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one, this involves reacting resorcinol with benzyl acetoacetate in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds via cyclic esterification, forming the chromenone ring structure.
Key experimental parameters :
-
Reagents : Resorcinol, benzyl acetoacetate, H₂SO₄.
-
Conditions : Stirred at 0–5°C initially, then continued under anhydrous conditions for 0–5 hours .
-
Yield : Typically high (e.g., 94% in similar coumarin syntheses) .
Fries Rearrangement
This method involves the rearrangement of acetyl groups in substituted coumarins. For derivatives like 8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one, AlCl₃ is used as a Lewis acid catalyst. The reaction is performed under reflux conditions (135–145°C) for 2 hours, followed by acid workup.
Key experimental parameters :
Hydroxyl Group Reactions
The hydroxyl group at the 4-position participates in nucleophilic reactions:
-
Acylation : Forms esters via reaction with acylating agents (e.g., acetyl chloride).
-
Methylation : Alkylation with methylating agents (e.g., methyl iodide) under basic conditions .
Benzyl Group Reactions
The benzyl substituent at the 3-position undergoes electrophilic aromatic substitution (EAS) and other aromatic transformations:
-
Electrophilic Substitution : Reactions with nitration, bromination, or sulfonation reagents.
-
Cross-Coupling : Potential for palladium-catalyzed coupling reactions (e.g., Suzuki coupling) .
Biological Activity
-
Antioxidant Properties : Scavenging of free radicals in cell-free assays.
-
Enzyme Inhibition : Coumarin derivatives show acetylcholinesterase (AChE) inhibitory activity, relevant for neurodegenerative disease treatment .
-
Cytotoxicity : Selective activity against cancer cell lines.
Structural Analog Studies
Derivatives with modifications to the benzyl or hydroxyl groups (e.g., 4-(benzo[d]thiazole-2-yl) phenols) exhibit enhanced biological activity. Molecular docking studies reveal interactions with active sites of enzymes like AChE .
Data Tables
Scientific Research Applications
Chemistry
In the field of chemistry, 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one serves as a valuable building block for synthesizing more complex organic molecules. Its structural features allow for various chemical modifications that can lead to the development of new derivatives with enhanced properties.
Biology
The biological applications of this compound are extensive:
- Antioxidant Activity : The hydroxyl groups in the structure enable it to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Research indicates that this compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi, making it a potential agent in combating infections.
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. This mechanism highlights its potential as a therapeutic agent in oncology.
Medicine
In medicine, this compound is being investigated for its potential use in treating various diseases:
- Neurodegenerative Disorders : Its ability to inhibit acetylcholinesterase suggests potential applications in treating Alzheimer’s disease and other cognitive disorders characterized by decreased acetylcholine levels.
- Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Properties
A study published in Nature examined the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, with an IC50 value demonstrating its potency as an anticancer agent. The compound was found to activate apoptotic pathways, leading to cell death.
Case Study 2: Neuroprotective Effects
Research conducted on neuroprotective effects highlighted that this compound could significantly inhibit acetylcholinesterase activity, providing insights into its potential for treating Alzheimer’s disease. The study utilized molecular docking techniques to elucidate binding interactions with the enzyme, confirming its efficacy as an inhibitor.
Mechanism of Action
The mechanism of action of 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to the inhibition of DNA topoisomerase, an enzyme involved in DNA replication. The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit lipid peroxidation. Its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators.
Comparison with Similar Compounds
3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as 4-hydroxycoumarin, 7-hydroxycoumarin, and 3-acetylcoumarin While all these compounds share a common coumarin core, they differ in their substituents and biological activities For instance, 4-hydroxycoumarin is well-known for its anticoagulant properties and is used in the synthesis of warfarin 7-hydroxycoumarin exhibits strong antioxidant activity and is used in the cosmetic industry 3-acetylcoumarin is studied for its antimicrobial and anticancer properties
Biological Activity
3-Benzyl-4-hydroxy-8-methyl-2H-chromen-2-one, a member of the coumarin family, exhibits a variety of biological activities that make it a compound of interest in pharmaceutical research. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by diverse research findings.
Chemical Structure and Properties
The compound has the following structural formula:
With a molecular weight of 266.29 g/mol, it features a benzyl group at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 8-position of the chromenone ring. These functional groups are significant for its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes heating resorcinol with benzaldehyde and a methylating agent in an acidic medium. This process yields the desired coumarin derivative efficiently.
Antioxidant Activity
Research indicates that coumarins, including this compound, exhibit potent antioxidant properties. The compound has shown to scavenge free radicals effectively, with an IC50 value comparable to established antioxidants .
Cytotoxicity and Anticancer Potential
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has demonstrated significant anti-proliferative activity against prostate cancer cells (PC3 and DU145) with IC50 values indicating effective dose-dependent cytotoxicity. The compound's mechanism may involve inducing apoptosis and cell cycle arrest .
Table 1: Cytotoxicity Data on Cancer Cell Lines
The biological activity of this compound is attributed to its ability to interact with various biological targets. It has been shown to inhibit myosin II ATPase activity, suggesting potential applications in muscle-related disorders . Additionally, its structure allows for binding with enzymes like monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases .
Structure–Activity Relationship (SAR)
The presence of specific functional groups enhances the biological activity of this compound compared to other coumarin derivatives. For example, the hydroxyl group contributes to increased solubility and reactivity, while the benzyl group may enhance binding affinity to target proteins .
Table 2: Similar Compounds and Their Similarity Index
| Compound Name | Similarity Index |
|---|---|
| 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one | 1.00 |
| 3-Benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one | 0.96 |
| 3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one | 0.99 |
| 3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one | 0.99 |
Case Studies
- Prostate Cancer Study : In vitro experiments showed that treatment with varying concentrations of this compound resulted in significant reductions in cell viability over time, indicating its potential as an anticancer agent.
- Oxidative Stress Research : A study demonstrated that this compound significantly reduced oxidative stress markers in cultured cells, suggesting its utility as an antioxidant in therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 3-benzyl-4-hydroxy-8-methyl-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions using malonic acid and substituted phenols in the presence of catalysts like ZnCl₂ and POCl₃. Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C), and solvent systems (e.g., ethanol or acetic acid). Purity is ensured through recrystallization or column chromatography. Analytical validation via NMR (¹H/¹³C) and HPLC is critical .
Q. How can researchers confirm the purity and structural integrity of synthesized this compound?
- Methodology : Combine spectroscopic techniques (NMR for functional group analysis, IR for hydrogen bonding) with chromatographic methods (HPLC, TLC). Mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction (using SHELX software for refinement) provides unambiguous structural confirmation .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how are they determined?
- Methodology : Solubility is assessed in polar/nonpolar solvents (e.g., DMSO, ethanol) via gravimetric analysis. Stability studies under varying pH, temperature, and light exposure are conducted using UV-Vis spectroscopy. Acid dissociation constants (pKa) are measured via potentiometric titration .
Advanced Research Questions
Q. How do hydrogen bonding patterns influence the crystallization and bioavailability of this compound?
- Methodology : Analyze crystal packing using X-ray diffraction data and graph-set theory (Etter’s approach). Computational tools (e.g., Mercury CSD) map hydrogen bond networks. Correlate findings with dissolution studies (e.g., PAMPA assay) to predict bioavailability .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for this compound?
- Methodology : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. Compare with analogous chromenones (e.g., 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one) to identify substituent effects. Use DFT calculations to predict chemical shifts and validate assignments .
Q. How can computational modeling predict the biological activity of derivatives of this chromenone core?
- Methodology : Employ molecular docking (AutoDock Vina) to screen against target proteins (e.g., kinases). QSAR models trained on similar compounds (e.g., thiazole-substituted chromenones) optimize substituent selection. Validate predictions with in vitro assays (e.g., antimicrobial or enzyme inhibition) .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?
- Methodology : Monitor exothermic reactions using calorimetry (e.g., RC1e). Optimize solvent recovery and catalyst reuse (e.g., ZnCl₂ recycling). Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) ensure real-time quality control during pilot-scale production .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
